2-溴-4-氯苯乙酸

描述

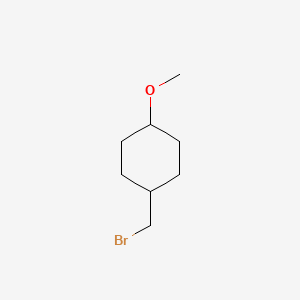

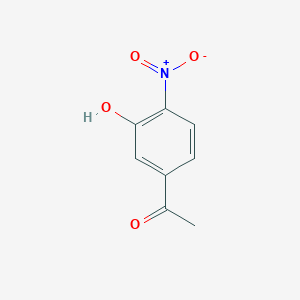

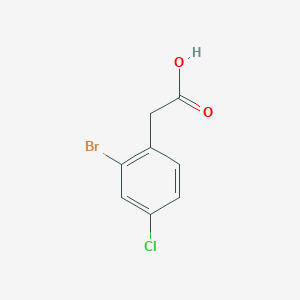

2-Bromo-4-chlorophenylacetic acid is a halogenated aromatic compound that contains both bromine and chlorine substituents on the phenyl ring, as well as an acetic acid moiety. While the provided papers do not directly discuss 2-Bromo-4-chlorophenylacetic acid, they do provide insights into related compounds and methodologies that could be relevant for the analysis and handling of similar halogenated aromatic carboxylic acids.

Synthesis Analysis

The synthesis of related halogenated compounds often involves halogenation reactions, as seen in the synthesis of 2-bromo-4-chlorophenyl-2-bromobutanoate, where 2-bromo-4-chlorophenol reacts with 2-bromobutanoyl bromide in the presence of pyridine . Similarly, the synthesis of 2-bromo-2',4'-dichloroacetophenone involves bromination, chlorination, and acylation steps starting from glacial acetic acid and m-dichlorobenzene . These methods could potentially be adapted for the synthesis of 2-Bromo-4-chlorophenylacetic acid by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of halogenated aromatic compounds can be analyzed using techniques such as NMR and IR spectroscopy . These techniques provide information about the electronic environment of the atoms within the molecule, which is influenced by the presence of electron-withdrawing halogen substituents. Frontier molecular orbital analysis and molecular electrostatic potential studies can also be used to understand the reactivity and electronic properties of these compounds .

Chemical Reactions Analysis

Halogenated aromatic carboxylic acids can undergo various chemical reactions, including esterification and coupling reactions. For instance, carboxylic acids can be derivatized to form esters, as described in the preparation of carboxylic acid 4'-bromophenacyl ester derivatives for spectrophotometric detection in high-performance liquid chromatography . Additionally, halogenated aromatic compounds can participate in cross-coupling reactions, such as the Pd-catalyzed Suzuki cross-coupling reaction used to synthesize derivatives of 2-bromo-4-chlorophenyl-2-bromobutanoate .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic compounds, such as density, refractive index, boiling point, and melting point, can be measured to characterize these substances . Analytical methods like high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) are used to determine the presence and concentration of these compounds in various matrices . For example, GC combined with MS can be used to analyze butyl ester formulations of related compounds like 2,4-dichlorophenoxyacetic acid .

科学研究应用

动物模型中的代谢

大鼠模型中的代谢物鉴定:对大鼠中4-溴-2,5-二甲氧基苯乙胺(2C-B)代谢的研究发现了几种代谢物,包括结构类似于2-溴-4-氯苯乙酸的4-溴-2,5-二甲氧基苯乙酸。这表明了类似化合物在动物模型中的潜在代谢途径 (Kanamori et al., 2002)。

代谢途径分析:一项研究分析了包括人类在内的各种物种中2C-B的代谢途径,发现氧化脱氨导致产生类似4-溴-2,5-二甲氧基苯乙酸的代谢物。这表明了类似溴氯苯乙酸衍生物可能的代谢反应 (Carmo et al., 2005)。

化学合成与分析

相关化合物的合成:探讨了2-溴-2′,4′-二氯乙酮的合成,这是一种结构类似于2-溴-4-氯苯乙酸的化合物,为类似化合物适用的合成方法提供了见解 (Feng-ke, 2004)。

生物样本中代谢物的分析:一项研究专注于尿液中4-溴-2,5-二甲氧基苯乙胺代谢物的分析,包括类似于2-溴-4-氯苯乙酸的化合物,突出了在生物样本中检测和分析此类化合物的方法 (Kanamori等,2017)。

分子和化学性质

卤代酸的比较研究:一项关于各种卤代苯乙酸的研究,包括溴和氯衍生物,提供了有关它们的反应性、酸度和振动光谱的见解。这些信息对于理解2-溴-4-氯苯乙酸的化学行为至关重要 (Srivastava et al., 2015)。

化学分辨率和反应性:一项关于α-卤代羧酸的分辨率的研究,包括结构类似于2-溴-4-氯苯乙酸的化合物,揭示了它们的化学反应性和对对映选择性过程的潜力 (Xu et al., 2005)。

安全和危害

2-Bromo-4-chlorophenylacetic acid is classified as a hazardous substance. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing hands thoroughly after handling .

属性

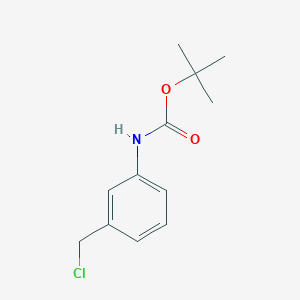

IUPAC Name |

2-(2-bromo-4-chlorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWAQWLHENYXBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Br)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40618567 | |

| Record name | (2-Bromo-4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-chlorophenylacetic acid | |

CAS RN |

52864-56-9 | |

| Record name | 2-Bromo-4-chlorobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52864-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Bromo-4-chlorophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40618567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。